4-chloro-7-nitro-1H-indazol-3-amine
Overview
Description
4-chloro-7-nitro-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C7H5ClN4O2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
It is known that this compound is a heterocyclic fragment used in the synthesis ofLenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections .
Mode of Action
As a component of lenacapavir, it may contribute to the overall mechanism of action of this drug, which involves inhibiting the function of the hiv-1 capsid .
Biochemical Pathways
Given its role in the synthesis of lenacapavir, it may be involved in the pathways related to hiv-1 replication .
Result of Action
As a component of lenacapavir, it may contribute to the overall effects of this drug, which include inhibiting the replication of hiv-1 .
Biochemical Analysis
Biochemical Properties
4-chloro-7-nitro-1H-indazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can modify enzyme activity and protein function. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s interactions with biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. The compound’s nitro group can undergo reduction, generating reactive intermediates that can form covalent bonds with biomolecules, thereby altering their function. Additionally, the chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Over time, the degradation products can accumulate and potentially affect cellular function. In both in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound’s nitro group can undergo reduction, contributing to its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and binding affinity. Once inside the cells, this compound can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular function. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct environments for biochemical interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-nitro-1H-indazol-3-amine typically involves the nitration of 4-chloro-1H-indazole-3-amine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-chloro-7-amino-1H-indazol-3-amine.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indazole ring.
Scientific Research Applications
4-chloro-7-nitro-1H-indazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-indazol-3-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1H-indazol-3-amine: Lacks the chloro group, affecting its binding properties and reactivity.
4-bromo-7-nitro-1H-indazol-3-amine: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and biological activity.
Uniqueness
4-chloro-7-nitro-1H-indazol-3-amine is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
4-chloro-7-nitro-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSPKTIVYGCXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])NN=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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